molecular formula C6H6N2O B14650961 5h-Imidazo[1,5-c][1,3]oxazine CAS No. 42850-92-0

5h-Imidazo[1,5-c][1,3]oxazine

Cat. No.: B14650961
CAS No.: 42850-92-0
M. Wt: 122.12 g/mol
InChI Key: RGFNVZJLVFUSIX-UHFFFAOYSA-N
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Description

5H-Imidazo[1,5-c][1,3]oxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of a broader class of heterocycles that are of significant interest in medicinal chemistry due to their potential biological activities. The unique arrangement of atoms in this compound provides it with distinct chemical properties that can be exploited in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Imidazo[1,5-c][1,3]oxazine typically involves the construction of the imidazole nucleus followed by the formation of the oxazine ring. One common method involves the reaction of primary amines with 1,2-diaza-1,3-dienes, followed by cyclization with isocyanates or isothiocyanates . This process can be carried out under mild conditions, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

For industrial production, the synthesis of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

5H-Imidazo[1,5-c][1,3]oxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a wide range of functionalized derivatives .

Mechanism of Action

The mechanism of action of 5H-Imidazo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anti-cancer effects . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Imidazo[1,5-c][1,3]oxazine is unique due to its specific arrangement of nitrogen and oxygen atoms within the ring structure. This configuration imparts distinct chemical properties and biological activities that are not observed in other similar compounds. The presence of the oxazine ring, in particular, allows for unique interactions with biological targets, making it a valuable scaffold in drug discovery and development .

Properties

CAS No.

42850-92-0

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

IUPAC Name

5H-imidazo[1,5-c][1,3]oxazine

InChI

InChI=1S/C6H6N2O/c1-2-9-5-8-4-7-3-6(1)8/h1-4H,5H2

InChI Key

RGFNVZJLVFUSIX-UHFFFAOYSA-N

Canonical SMILES

C1N2C=NC=C2C=CO1

Origin of Product

United States

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